molecular formula C12H7BrN2OS B13880400 6-Bromo-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

6-Bromo-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

Cat. No.: B13880400
M. Wt: 307.17 g/mol
InChI Key: JRPLONLDZOPNRA-UHFFFAOYSA-N
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Description

6-Bromo-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is a synthetic organic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzenethiol and 2-bromopyridine N-oxide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol or acetonitrile) and a catalyst (e.g., palladium or copper).

    Reaction Steps: The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and oxidation, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or Grignard reagents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-Bromo-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Oxidopyridin-1-ium-2-yl)-1,3-benzothiazole: Lacks the bromine atom but shares a similar core structure.

    6-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole: Contains a chlorine atom instead of bromine.

Uniqueness

6-Bromo-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom may enhance the compound’s ability to interact with specific molecular targets or improve its stability under certain conditions.

Properties

Molecular Formula

C12H7BrN2OS

Molecular Weight

307.17 g/mol

IUPAC Name

6-bromo-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C12H7BrN2OS/c13-8-4-5-9-11(7-8)17-12(14-9)10-3-1-2-6-15(10)16/h1-7H

InChI Key

JRPLONLDZOPNRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)C2=NC3=C(S2)C=C(C=C3)Br)[O-]

Origin of Product

United States

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